

The Rise and Fall of a Potent Pesticide: A Technical Guide to Carbofuran

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Compound of Interest

Compound Name: Carbofuran

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An In-depth Examination of the History, Chemistry, and Biological Impact of a Broad-Spectrum Carbamate Insecticide

Abstract

Carbofuran, a carbamate pesticide first introduced in the 1960s, represents a significant chapter in the history of crop protection. Its development was driven by the need for effective alternatives to persistent organochlorine insecticides. As a systemic insecticide, nematocide, and acaricide, **carbofuran** offered broad-spectrum control of pests in a variety of agricultural settings. Its efficacy, however, was matched by its high acute toxicity to vertebrates, a characteristic that would ultimately lead to stringent regulations and bans in many parts of the world. This technical guide provides a comprehensive overview of the history, chemical synthesis, mode of action, efficacy, and environmental fate of **carbofuran**, intended for researchers, scientists, and professionals in drug development and environmental science.

History and Development

The development of **carbofuran** can be traced back to the mid-20th century, a period of intense research into synthetic organic pesticides. The Geigy Chemical Company's work on carbamates in the mid-1940s, initially aimed at creating insect repellents, revealed their potent insecticidal properties. Subsequently, in 1953, Union Carbide Corporation synthesized a new family of aryl N-methylcarbamate compounds, which demonstrated superior insecticidal activity compared to their dimethyl carbamate predecessors. This line of research led to the

development of **carbofuran** by the FMC Corporation in the 1960s, marketed under the trade name Furadan. It was first registered for use in the United States in 1969.

Carbofuran's systemic nature, allowing it to be absorbed by the plant and translocated to various tissues, made it particularly effective against a wide range of soil-dwelling and foliar pests. However, its high acute toxicity, especially to avian species, became a significant concern. A single granule of the formulated product could be lethal to a bird. These concerns, coupled with risks to human health and the environment, led to increased scrutiny from regulatory agencies. The U.S. Environmental Protection Agency (EPA) banned the granular formulation in 1991 and eventually revoked all food tolerances for **carbofuran** in 2009. The European Union and Canada have also banned its use.

Chemical Properties and Synthesis

Carbofuran is the common name for 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate. Its chemical and physical properties are summarized in the table below.

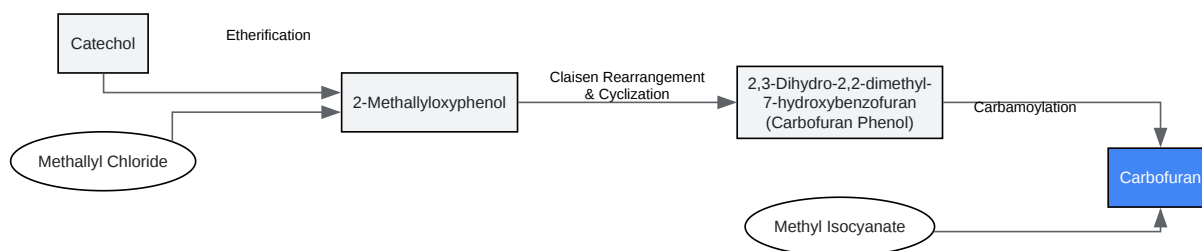
Property	Value
Chemical Formula	C ₁₂ H ₁₅ NO ₃
Molecular Weight	221.26 g/mol
Appearance	White crystalline solid
Melting Point	153-154 °C
Water Solubility	320 - 700 ppm
Vapor Pressure	2 x 10 ⁻⁵ mm Hg at 33°C
Octanol-Water Partition Coefficient (log Kow)	2.32

Synthesis of Carbofuran

The industrial synthesis of **carbofuran** typically involves a two-step process: the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (**carbofuran** phenol), followed by its reaction with methyl isocyanate. Two primary routes for the synthesis of

carbofuran phenol have been developed, starting from either catechol or 1,2-cyclohexanedione.

Diagram: Synthesis Pathway of **Carbofuran** from Catechol



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Caption: Synthesis of **Carbofuran** from Catechol.

Experimental Protocol: Synthesis of Carbofuran from Catechol

Step 1: Synthesis of 2-Methallyloxyphenol

- Materials: Catechol, methallyl chloride, potassium carbonate, acetone.
- Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 mole) and potassium carbonate (1.1 moles) in acetone. b. Heat the mixture to reflux. c. Slowly add methallyl chloride (1 mole) to the refluxing mixture. d. Continue refluxing for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture and filter to remove the inorganic salts. f. Evaporate the acetone under reduced pressure. g. Purify the crude product by vacuum distillation to obtain 2-methallyloxyphenol.

Step 2: Claisen Rearrangement and Cyclization to **Carbofuran** Phenol

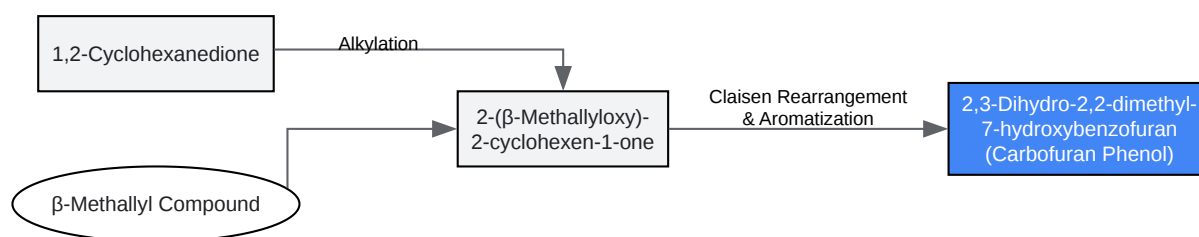
- Materials: 2-Methallyloxyphenol.

- Procedure: a. Heat 2-methallyloxyphenol neat or in a high-boiling inert solvent (e.g., N,N-diethylaniline) to 180-220°C under a nitrogen atmosphere. b. Maintain this temperature for 4-6 hours. The Claisen rearrangement followed by intramolecular cyclization occurs. c. Monitor the formation of **carbofuran** phenol by TLC or Gas Chromatography (GC). d. After the reaction is complete, cool the mixture and purify the **carbofuran** phenol by vacuum distillation or recrystallization from a suitable solvent like toluene.

Step 3: Synthesis of **Carbofuran**

- Materials: **Carbofuran** phenol, methyl isocyanate (MIC), triethylamine (catalyst), dry toluene.
- Procedure: a. Caution: Methyl isocyanate is extremely toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. b. Dissolve **carbofuran** phenol (1 mole) in dry toluene in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. c. Add a catalytic amount of triethylamine (e.g., 0.01 mole). d. Cool the mixture in an ice bath. e. Slowly add methyl isocyanate (1.05 moles) dropwise from the dropping funnel, maintaining the temperature below 10°C. f. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. g. Monitor the reaction by TLC. h. Upon completion, the product, **carbofuran**, will precipitate out of the solution. i. Filter the solid, wash with cold toluene, and dry under vacuum to obtain pure **carbofuran**.

Diagram: Synthesis Pathway of **Carbofuran** Phenol from 1,2-Cyclohexanedione



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Caption: Synthesis of **Carbofuran** Phenol from 1,2-Cyclohexanedione.

Experimental Protocol: Synthesis of Carbofuran Phenol from 1,2-Cyclohexanedione

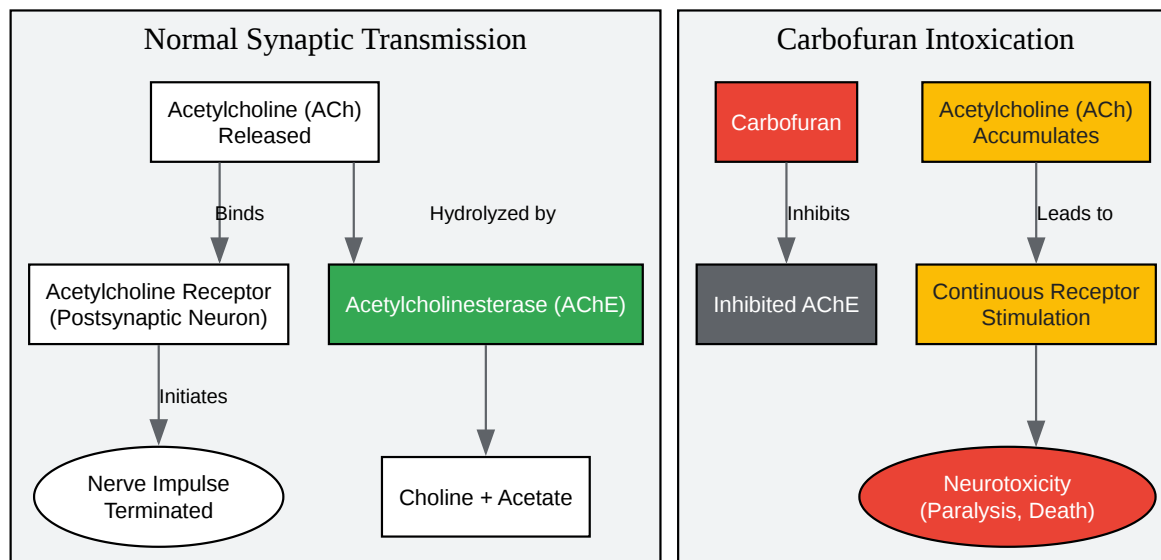
- Materials: 1,2-Cyclohexanedione, β -methallyl chloride, potassium carbonate, potassium iodide, acetone.
- Procedure: a. To a round-bottom flask, add 1,2-cyclohexanedione (1 mole), potassium carbonate (3 moles), and potassium iodide (0.3 moles) in acetone. b. Heat the mixture to reflux with stirring. c. Add β -methallyl chloride (1.1 moles) dropwise. d. Continue refluxing for 24 hours. e. Cool the reaction mixture, filter off the salts, and concentrate the filtrate under reduced pressure. f. The resulting crude 2-(β -methallyloxy)-2-cyclohexen-1-one is then subjected to thermal rearrangement and aromatization by heating at 150-200°C, optionally with a catalyst such as palladium on alumina, to yield **carbofuran** phenol. g. The **carbofuran** phenol is then purified by vacuum distillation.

Mode of Action

Carbofuran, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and vertebrates. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.

By binding to the active site of AChE, **carbofuran** prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapses, resulting in continuous nerve stimulation. This overstimulation of the nervous system leads to a range of symptoms, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure. The inhibition of AChE by **carbofuran** is reversible, as the carbamoylated enzyme can undergo hydrolysis to regenerate the active enzyme.

Diagram: Signaling Pathway of Acetylcholinesterase Inhibition by **Carbofuran**



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Caption: Acetylcholinesterase Inhibition by **Carbofuran**.

Efficacy as a Pesticide

Carbofuran has demonstrated high efficacy against a broad range of insect pests and nematodes across various crops. Its systemic action makes it particularly effective against sucking and boring insects.

Table 1: Efficacy of **Carbofuran** Against Selected Agricultural Pests

Crop	Pest	Efficacy Data	Reference
Rice	Yellow Stem Borer (Scirpophaga incertulas)	Carbofuran 3% CG @ 100kg/ha resulted in 0.00% white earheads (100% reduction over control).	
Rice	Rice Leaf Folder (Cnaphalocrosis medinalis)	Carbofuran 3% CG @ 100kg/ha resulted in a significant reduction in larval population.	
Tomato	Whitefly (Bemisia tabaci)	Carbofuran 3% CG @ 30-50 kg/ha significantly reduced whitefly populations (2.58 to 2.80 per three leaves) compared to untreated control.	
Corn	Black Cutworm (Agrotis ipsilon)	Seed treatment with carbofuran was effective in reducing cutting damage by larvae.	

Toxicity to Non-Target Organisms

The high acute toxicity of **carbofuran** to non-target organisms, particularly birds and mammals, has been a major factor in its regulatory restrictions.

Table 2: Acute Oral Toxicity (LD₅₀) of **Carbofuran** to Selected Non-Target Organisms

Organism	Species	LD ₅₀ (mg/kg body weight)	Reference
Avian	Fulvous Whistling-Duck (<i>Dendrocygna bicolor</i>)	0.238	
	Mallard (<i>Anas platyrhynchos</i>)	0.48 - 0.51	
	Bobwhite Quail (<i>Colinus virginianus</i>)	12	
	Chicken (<i>Gallus gallus domesticus</i>)	25 - 39	
Mammalian	Rat (<i>Rattus norvegicus</i>)	5 - 13	
	Mouse (<i>Mus musculus</i>)	2	
	Dog (<i>Canis lupus familiaris</i>)	19	
Aquatic	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	0.38 mg/L (96-hr LC ₅₀)	
	Bluegill Sunfish (<i>Lepomis macrochirus</i>)	0.24 mg/L (96-hr LC ₅₀)	

Environmental Fate

The persistence and mobility of **carbofuran** in the environment are influenced by various factors, including soil type, pH, temperature, and microbial activity.

Table 3: Environmental Fate of **Carbofuran**

Environmental Compartment	Parameter	Value/Description	Reference
Soil	Half-life	30 - 120 days. More persistent in acidic and neutral soils.	
Mobility	Highly mobile in sandy soils, with potential for groundwater contamination.		
Degradation Pathways	Hydrolysis, microbial degradation. Hydrolysis is faster in alkaline soils.		
Water	Half-life	Highly dependent on pH. Stable in acidic water, but hydrolysis increases with alkalinity.	
Degradation Pathways	Chemical hydrolysis, photolysis, and microbial degradation.		
Major Degradation Products	3-hydroxycarbofuran, 3-ketocarbofuran, carbofuran phenol.		

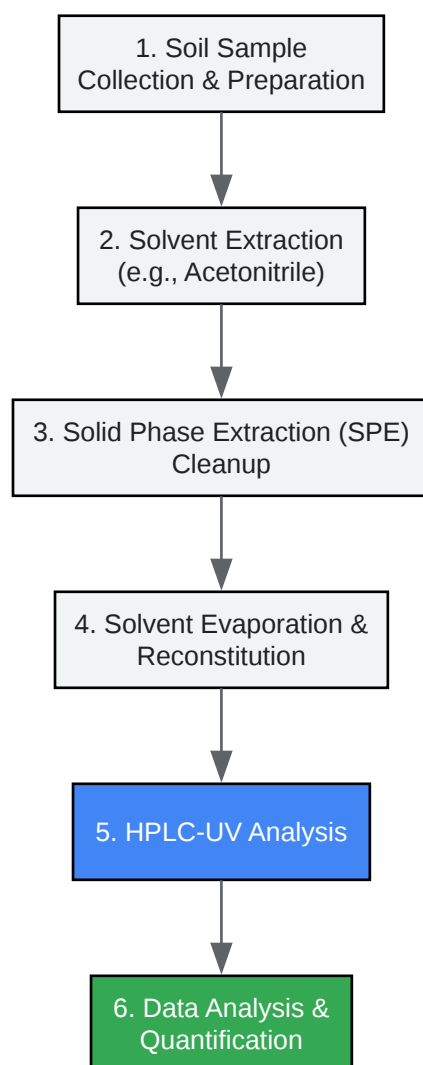
Analytical Methodology

The detection and quantification of **carbofuran** residues in environmental and biological samples are crucial for monitoring and risk assessment. Various analytical techniques have been developed for this purpose.

Experimental Protocol: Determination of Carbofuran Residues in Soil by HPLC-UV

This protocol provides a general workflow for the analysis of **carbofuran** in soil samples.

Diagram: Experimental Workflow for **Carbofuran** Residue Analysis in Soil



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Caption: Workflow for **Carbofuran** Residue Analysis in Soil.

- Sample Preparation: a. Collect soil samples from the area of interest. b. Air-dry the samples and sieve them to remove large debris. c. Homogenize the sieved soil.
- Extraction: a. Weigh 10 g of the prepared soil into a centrifuge tube. b. Add 20 mL of acetonitrile. c. Shake vigorously for 1 hour on a mechanical shaker. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant (the acetonitrile extract).

- Cleanup (Solid Phase Extraction - SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load 5 mL of the soil extract onto the cartridge. c. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove interferences. d. Elute the **carbofuran** from the cartridge with 5 mL of acetonitrile.
- Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the HPLC mobile phase.
- HPLC-UV Analysis: a. Instrument: High-Performance Liquid Chromatograph with a UV detector. b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m). c. Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 μ L. f. Detection Wavelength: 280 nm.
- Quantification: a. Prepare a series of standard solutions of **carbofuran** in the mobile phase. b. Inject the standards to create a calibration curve. c. Inject the prepared sample extract. d. Quantify the amount of **carbofuran** in the sample by comparing its peak area to the calibration curve.

Conclusion

Carbofuran stands as a case study in the evolution of pesticide development and regulation. Its high efficacy made it a valuable tool for farmers for several decades. However, a growing understanding of its significant acute toxicity to non-target organisms and potential risks to human health ultimately led to its widespread restriction and prohibition. The history of **carbofuran** underscores the critical importance of a comprehensive risk assessment framework in the registration and continued use of pesticides, balancing agricultural productivity with the protection of human health and the environment. For researchers and scientists, the study of **carbofuran**'s chemistry, mode of action, and environmental fate continues to provide valuable insights into the design of safer and more sustainable crop protection solutions.

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